molecular formula C11H18O B14631620 3-Hexylcyclopent-2-EN-1-one CAS No. 53253-08-0

3-Hexylcyclopent-2-EN-1-one

Cat. No.: B14631620
CAS No.: 53253-08-0
M. Wt: 166.26 g/mol
InChI Key: JCUZPBDZUAXCIA-UHFFFAOYSA-N
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Description

3-Hexylcyclopent-2-EN-1-one is an organic compound characterized by a cyclopentenone ring substituted with a hexyl group at the third position. This compound is part of the cyclopentenone family, which includes various naturally occurring and synthetic compounds with significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexylcyclopent-2-EN-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentenone with a hexyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of hexyl-substituted cyclopentadiene followed by oxidation. This method ensures high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hexylcyclopent-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclopentenones depending on the reagents used.

Scientific Research Applications

3-Hexylcyclopent-2-EN-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hexylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-2-en-1-one: The parent compound without the hexyl substitution.

    3-Methylcyclopent-2-en-1-one: A similar compound with a methyl group instead of a hexyl group.

    3-Phenylcyclopent-2-en-1-one: A compound with a phenyl group at the third position.

Uniqueness

3-Hexylcyclopent-2-EN-1-one is unique due to its hexyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

53253-08-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-hexylcyclopent-2-en-1-one

InChI

InChI=1S/C11H18O/c1-2-3-4-5-6-10-7-8-11(12)9-10/h9H,2-8H2,1H3

InChI Key

JCUZPBDZUAXCIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=O)CC1

Origin of Product

United States

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